Cetearyl phosphate

Catalog No.
S13182835
CAS No.
90506-73-3
M.F
C34H71O8P
M. Wt
638.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetearyl phosphate

CAS Number

90506-73-3

Product Name

Cetearyl phosphate

IUPAC Name

hexadecanoic acid;octadecanoic acid;phosphoric acid

Molecular Formula

C34H71O8P

Molecular Weight

638.9 g/mol

InChI

InChI=1S/C18H36O2.C16H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(2,3)4/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);(H3,1,2,3,4)

InChI Key

NDSQWHRDZXKSHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.OP(=O)(O)O

Cetearyl phosphate is a chemical compound classified as a phosphate ester, specifically a mixture of the mono- and di-esters of phosphoric acid with cetearyl alcohol, which consists of a blend of cetyl (C16) and stearyl (C18) alcohols. It is commonly used in cosmetic formulations due to its properties as an emulsifier, surfactant, and skin conditioning agent. The compound is recognized for its ability to stabilize oil-in-water emulsions and enhance the texture and feel of cosmetic products, making it a valuable ingredient in creams, lotions, and hair care products .

Characteristic of phosphate esters. These include:

  • Hydrolysis: In the presence of water, cetearyl phosphate can break down into cetearyl alcohol and phosphoric acid. This reaction is catalyzed by acidic or basic conditions.
  • Esterification: Cetearyl alcohol can react with phosphoric acid to form cetearyl phosphate, which involves the removal of water (a condensation reaction).
  • Complexation: Cetearyl phosphate can interact with metal ions or other surfactants through ionic or hydrogen bonding, affecting its emulsifying properties .

Cetearyl phosphate exhibits several biological activities that contribute to its functionality in cosmetics:

  • Skin Conditioning: It helps to maintain skin hydration and improve texture by forming a barrier that prevents moisture loss.
  • Emulsification: The compound stabilizes emulsions by reducing surface tension between oil and water phases, facilitating the mixing of these immiscible liquids.
  • Irritation Potential: Studies have shown that cetearyl phosphate has low irritation potential when used in cosmetic formulations, making it suitable for sensitive skin applications .

Cetearyl phosphate is synthesized through the following methods:

  • Esterification Reaction: Cetearyl alcohol is reacted with phosphoric acid or its anhydrides under controlled conditions to produce cetearyl phosphate. This process typically requires heat and may involve catalysts to enhance the reaction rate.
  • Transesterification: This method involves exchanging the alkoxy groups of triglycerides or fatty acids with phosphoric acid derivatives, yielding cetearyl phosphate along with other products.
  • Direct Phosphorylation: Fatty alcohols can be directly phosphorylated using phosphorus oxychloride or phosphorus pentoxide in an organic solvent, leading to the formation of cetearyl phosphate .

Cetearyl phosphate finds extensive use in various industries, particularly in cosmetics and personal care products:

  • Cosmetics: As an emulsifier and stabilizer in creams, lotions, and ointments.
  • Hair Care Products: Used in conditioners and shampoos for its conditioning properties.
  • Pharmaceuticals: Acts as an excipient in topical formulations.
  • Food Industry: Occasionally utilized as an emulsifier in food products .

Cetearyl phosphate shares similarities with several other alkyl phosphates but exhibits unique characteristics that distinguish it from these compounds. Here are some similar compounds along with a comparison:

Compound NameStructure TypeUnique Features
Cetyl phosphateMonoesterPrimarily used as an emulsifier; less complex than cetearyl phosphate.
Potassium cetyl phosphateSalt formEnhanced solubility; often used in hair care products.
Stearyl phosphateMonoesterSimilar emulsifying properties but derived from stearyl alcohol only.
Dicetyl phosphateDiesterFunctions primarily as a surfactant; not as effective for skin conditioning compared to cetearyl phosphate.
Tricetyl phosphateTriesterHigher molecular weight; used mainly as a plasticizer rather than an emulsifier .

Cetearyl phosphate's unique blend of cetyl and stearyl chains provides it with superior emulsifying properties and skin conditioning effects compared to its counterparts.

Cetearyl phosphate is a synthetic ester derived from phosphoric acid and a blend of cetyl (C16) and stearyl (C18) alcohols. Its chemical structure comprises mono- and di-esters of these long-chain fatty alcohols, resulting in a mixture of molecular species.

Key Identifiers:

PropertyValueSource
CAS Number90506-73-3
INCI NameCetearyl Phosphate
IUPAC NamePhosphoric Acid, Mono- and Di-C16-18-Alkyl Esters
Molecular FormulaC₃₄H₇₁O₈P (representative)
Molecular Weight638.8965 g/mol
EINECS Number291-938-1
COSING REF No.55338

The compound’s structure varies depending on the ratio of cetyl to stearyl alcohols and the degree of esterification (mono- or di-ester). This variability influences its physical properties, such as melting point and solubility, which are critical for formulation stability in cosmetic products.

Historical Development and Industrial Relevance

The synthesis of phosphoric acid esters dates to early 20th-century research on biochemical processes, as seen in studies of hexahydrophenol esters. However, cetearyl phosphate’s industrial adoption emerged later, driven by the cosmetics industry’s demand for multifunctional ingredients.

Initially explored for its emulsifying properties, cetearyl phosphate gained prominence as a replacement for traditional surfactants due to its mildness and compatibility with skin. Its ability to stabilize oil-in-water emulsions made it invaluable in creams and lotions, where it enhances texture and prevents phase separation. By the late 20th century, advancements in esterification techniques enabled large-scale production, cementing its role in formulations requiring both conditioning and emulsification.

Regulatory Classification and INCI Designations

Cetearyl phosphate is globally recognized under the INCI system, ensuring standardized labeling in cosmetic products. Regulatory bodies, including the European Commission, classify it as a skin-conditioning agent, permitting its use in rinse-off and leave-on formulations.

Regulatory Highlights:

  • EU Cosmetics Regulation: Listed under Annex III, with no restrictions on concentration for skin applications.
  • U.S. FDA: Generally recognized as safe (GRAS) for topical use, adhering to Good Manufacturing Practices (GMP).
  • COSING Database: Approved for use in cosmetics, with documentation emphasizing its non-irritating profile.

The compound’s INCI designation ensures transparency in product labeling, aligning with global regulatory frameworks that prioritize consumer safety and ingredient traceability.

Molecular Architecture and Isomeric Forms

Cetearyl phosphate represents a complex mixture of phosphoric acid esters derived from cetearyl alcohol, which itself comprises a blend of cetyl (16-carbon) and stearyl (18-carbon) fatty alcohols [3] [10]. The compound exhibits the molecular formula C34H71O8P with a molecular weight of 634.88 g/mol, though this represents the predominant molecular species within the mixture [3]. The fundamental molecular architecture consists of phosphoric acid esterified with cetearyl alcohol moieties, creating mono-, di-, and potentially tri-substituted phosphate esters [1] [34].

The structural framework of cetearyl phosphate centers on a phosphoric acid core (H3PO4) where one or more hydroxyl groups have been substituted with cetearyl alcohol residues through ester linkages [6] [11]. This esterification process generates distinct isomeric forms based on the degree of substitution and the specific fatty alcohol chain lengths present [23] [24]. The mono-ester forms contain a single cetearyl chain attached to the phosphate group, retaining two free hydroxyl groups that confer acidic properties and water solubility characteristics [25] [26].

Di-ester configurations involve two cetearyl alcohol molecules bound to the phosphate center, leaving one free hydroxyl group [24] [26]. These structures exhibit reduced hydrophilicity compared to mono-esters while maintaining some water-dispersible properties [35]. The molecular architecture allows for various positional isomers depending on which hydroxyl groups of the phosphoric acid participate in esterification [21] [23].

The presence of both cetyl and stearyl alcohol components introduces additional structural complexity through chain length variation [3] [34]. Individual molecules within the cetearyl phosphate mixture may contain purely cetyl chains, purely stearyl chains, or mixed cetyl-stearyl substitution patterns [26] [34]. This heterogeneity contributes to the compound's broad performance characteristics in formulated products [2] [5].

Spectroscopic analysis reveals characteristic phosphorus-31 nuclear magnetic resonance signals that distinguish between mono- and di-ester forms [16] [17]. The mono-ester species typically exhibit chemical shifts around 1.8-2.0 parts per million, while di-ester forms appear at slightly different chemical shift values due to altered electronic environments around the phosphorus center [20] [22]. These spectroscopic signatures provide definitive identification of the various structural components within cetearyl phosphate mixtures [25] [41].

Mono- vs. Di-Cetyl Phosphate Ester Ratios

Quantitative determination of ester ratios employs multiple analytical approaches, with phosphorus-31 nuclear magnetic resonance spectroscopy providing the most definitive characterization [25] [27]. High-performance liquid chromatography coupled with mass spectrometry detection offers complementary quantification capabilities, particularly for routine quality control applications [24] [27]. Titration-based methods can distinguish between mono- and di-ester forms based on their differing acid values, though these approaches provide less detailed compositional information [24] [15].

The following table summarizes typical mono- vs. di-ester ratios observed in commercial cetearyl phosphate products:

Product GradeMono-ester (%)Di-ester (%)Analytical MethodReference
Standard Grade75-8515-25Phosphorus-31 Nuclear Magnetic Resonance [25]
High Purity85-928-15High-Performance Liquid Chromatography-Mass Spectrometry [24]
Technical Grade70-8020-30Titration Analysis [15]
Pharmaceutical Grade89-946-11Flow Injection Analysis-Mass Spectrometry [24]

Manufacturing parameters significantly influence the final ester distribution, with reaction temperature, reactant stoichiometry, and reaction time serving as primary control variables [23] [26]. Lower reaction temperatures generally favor mono-ester formation, while extended reaction periods and excess phosphoric acid reagents promote di-ester generation [21] [23]. The molar ratio of polyphosphoric acid to cetearyl alcohol critically determines the final product composition, with ratios between 2.5:1 and 3.5:1 typically yielding optimal mono-to-di-ester distributions [23].

Process optimization studies indicate that maintaining reaction temperatures between 70-85 degrees Celsius and employing 2-6 mole percent excess polyphosphoric acid relative to fatty alcohol produces cetearyl phosphate with mono-to-di-ester ratios exceeding 90:10 [23]. Post-synthesis hydrolysis conditions further influence the final ester distribution through selective hydrolysis of di-ester species under controlled pH and temperature conditions [21] [24].

Quality control protocols mandate regular monitoring of ester ratios throughout production cycles to ensure consistent product performance [24] [33]. Variations in mono-to-di-ester ratios directly affect emulsion stability, viscosity modification properties, and compatibility with other formulation components [2] [5]. Products with higher mono-ester content typically exhibit enhanced water solubility and stronger emulsification capabilities, while increased di-ester proportions contribute to improved substantivity and film-forming characteristics [26] [35].

Impurity Profile and Quality Control Metrics

The impurity profile of cetearyl phosphate encompasses residual starting materials, synthesis by-products, and degradation compounds that may affect product quality and performance [11] [12]. Primary impurities include unreacted cetearyl alcohol, free phosphoric acid, inorganic phosphate salts, and trace heavy metal contaminants [6] [12]. Comprehensive quality control protocols address each impurity category through specific analytical methods and acceptance criteria [15] [24].

Residual cetearyl alcohol content typically ranges from 0.5% to 2.0% in commercial products, depending on synthesis efficiency and purification procedures [23] [24]. This parameter is monitored through gas chromatography-flame ionization detection methods that provide quantitative determination of individual alcohol components [24] [13]. Free phosphoric acid content, arising from incomplete esterification or hydrolytic degradation, generally remains below 0.7% in properly manufactured material [23] [12].

Inorganic phosphate impurities, primarily consisting of mono- and dibasic phosphate salts, originate from side reactions during synthesis and neutralization steps [23] [29]. These contaminants are quantified through ion chromatography or colorimetric molybdenum blue analysis, with typical specifications limiting inorganic phosphate content to less than 0.9% by weight [23] [24]. The presence of excessive inorganic phosphates can adversely affect product solubility and emulsification performance [12] [29].

Heavy metal contamination represents a critical quality parameter, particularly for pharmaceutical and cosmetic applications [29] [30]. Typical heavy metal impurities include iron, copper, lead, and arsenic, originating from raw material sources or processing equipment [29] [32]. Inductively coupled plasma-optical emission spectroscopy provides sensitive detection and quantification of metallic contaminants, with industry standards typically requiring total heavy metal content below 10 parts per million [29] [15].

The following table presents typical impurity specifications for pharmaceutical-grade cetearyl phosphate:

Impurity CategorySpecification LimitAnalytical MethodDetection Sensitivity
Free Cetearyl Alcohol≤ 1.5%Gas Chromatography-Flame Ionization Detection0.01%
Free Phosphoric Acid≤ 0.7%Acid-Base Titration0.05%
Inorganic Phosphate≤ 0.9%Ion Chromatography0.02%
Heavy Metals (Total)≤ 10 ppmInductively Coupled Plasma-Optical Emission Spectroscopy0.1 ppm
Water Content≤ 1.0%Karl Fischer Titration0.01%
Chloride Content≤ 50 ppmIon-Selective Electrode1 ppm

Water content determination through Karl Fischer titration ensures product stability and prevents hydrolytic degradation during storage [22] [24]. Excessive moisture content can promote ester hydrolysis, leading to increased free acid levels and altered functional properties [12] [22]. Industry standards typically limit water content to below 1.0% for optimal product stability [24] [15].

Microbiological quality assessment includes testing for total aerobic microbial count, yeast and mold contamination, and specific pathogenic organisms [12] [33]. These evaluations ensure product safety for intended applications, particularly in personal care and pharmaceutical formulations [11] [33]. Preservation effectiveness testing may be required for products intended for use in preserved formulations [12].

Analytical method validation for impurity determination follows established guidelines for accuracy, precision, specificity, and detection limits [38] [42]. Method development protocols ensure reliable quantification across the specified concentration ranges while avoiding interference from product matrix components [39] [44]. Regular method performance verification through proficiency testing and inter-laboratory comparisons maintains analytical reliability [12] [33].

The conventional synthesis of cetearyl phosphate through phosphorylation with phosphorus trichloride represents one of the most established methodologies in organophosphate chemistry. This approach has been extensively utilized in industrial applications due to its reliable reaction mechanism and commercial availability of reagents [1] [2] [3].

The fundamental reaction mechanism involves the nucleophilic attack of cetearyl alcohol on phosphorus trichloride, resulting in the stepwise substitution of chloride atoms with alkoxy groups. The process typically proceeds through phosphorus trichloride reacting with three equivalents of alcohol to form the trialkyl phosphite intermediate, which subsequently undergoes hydrolysis to yield the desired phosphate ester [2] [3]. The reaction requires careful temperature control, typically maintained between 0-80°C, with ice-bath cooling during the initial addition phase to manage the highly exothermic nature of the process [4].

Stoichiometric considerations play a crucial role in determining product distribution and yield. The optimal alcohol to phosphorus trichloride ratio ranges from 2:1 to 3:1 on a molar basis, with excess alcohol favoring the formation of dialkyl hydrogen phosphonates [3] [4]. The batch-wise esterification process demonstrates remarkable efficiency, with reported yields reaching 94% for dibutyl hydrogen phosphonate synthesis under optimized conditions [4].

However, the conventional phosphorus trichloride route presents significant limitations that impact both product quality and process sustainability. The formation of hydrogen chloride as a primary byproduct necessitates immediate neutralization with tertiary amines or other suitable bases, adding complexity to the reaction workup [1] [2]. More critically, the process generates organochlorine impurities, particularly cetyl chloride, which poses formulation compatibility issues, especially in ethanol-based product forms [5].

The mechanistic pathway involves initial chlorophosphite formation followed by rapid hydrolysis, creating opportunities for side reactions that compromise product purity. The presence of residual hydrogen chloride can catalyze cleavage reactions of the initially formed phosphate esters, leading to reduced yields and increased impurity profiles [3]. Environmental and safety concerns associated with hydrogen chloride evolution and organochlorine byproduct formation have prompted the development of alternative synthetic approaches.

ParameterTypical Range/CharacteristicsAdvantagesDisadvantages
Reaction Temperature (°C)0-80Well-established methodologyFormation of toxic HCl
Reaction Time (h)2-24Commercially available reagentsOrganochlorine impurities
Yield (%)60-94Good yields for simple alcoholsRequires base for neutralization
Formation of ByproductsHigh (HCl, organochlorine compounds)Scalable processCorrosive conditions
SelectivityModerateEfficient for primary alcoholsEnvironmental concerns
Process ComplexityModerate to HighPredictable reaction mechanismAdditional purification steps
Solvent RequirementsAnhydrous conditions requiredCompatible with various alcoholsSafety hazards

Advanced Solvent-Free Synthesis with Pyrophosphoric Acid

The development of solvent-free synthesis methodologies using pyrophosphoric acid represents a significant advancement in sustainable cetearyl phosphate production. This approach addresses the environmental and quality limitations associated with conventional phosphorus trichloride routes while maintaining high synthetic efficiency [5] [6] [7].

Pyrophosphoric acid, with the molecular formula H₄P₂O₇, serves as an effective phosphorylating agent that eliminates the formation of organochlorine impurities inherent in traditional synthetic routes [6]. The reaction mechanism involves the direct esterification of cetearyl alcohol with pyrophosphoric acid under controlled thermal conditions, typically conducted at temperatures ranging from 70-85°C [5]. This temperature range represents an optimal balance between reaction rate and product selectivity, with higher temperatures favoring monoester formation over diester byproducts.

The stoichiometric relationship between pyrophosphoric acid and cetearyl alcohol significantly influences both yield and product composition. Optimal results are achieved with a molar ratio of pyrophosphoric acid to alcohol ranging from 2.5:1 to 3.5:1, with the preferred ratio of 3:1 providing maximum conversion efficiency [5]. This stoichiometric excess ensures complete consumption of the alcohol substrate while minimizing the formation of unreacted starting materials.

The reaction proceeds through initial formation of pyrophosphate ester intermediates, which subsequently undergo hydrolysis to generate the corresponding mixture of mono- and dicetearyl esters of phosphoric acid [5]. The product composition typically consists of 70-85% monocetearyl phosphoric acid, 5-10% dicetearyl phosphoric acid, 7-12% residual cetearyl alcohol, with inorganic phosphate content maintained below 0.6% [5]. This distribution represents a significant improvement in selectivity compared to conventional methodologies.

The solvent-free nature of this approach provides multiple advantages including reduced environmental impact, simplified workup procedures, and elimination of solvent recovery requirements. The absence of organic solvents also eliminates potential contamination issues and reduces overall process complexity [5]. The reaction can be conducted in hydrocarbon solvents such as cyclohexane or hexane when phase separation is required, with cyclohexane being preferred due to its superior solubility characteristics and ease of removal [5].

Temperature control during the synthesis is critical for achieving optimal results. The reaction mixture is typically heated to 75°C and maintained at this temperature for one hour following the complete addition of reactants [5]. Subsequent hydrolysis is performed at 70°C for 15 minutes, followed by phase separation and solvent removal under reduced pressure.

ParameterOptimized ConditionsBenefits
Reaction Temperature (°C)70-85Chlorine-free process
Pyrophosphoric Acid:Alcohol Ratio (mol)2.5-3.5:1Higher selectivity for monoesters
Reaction Time (h)1-2Reduced reaction time
Yield (%)85-95Better product quality
Product Composition70-85% monoester, 5-10% diesterLower impurity levels
Impurity ProfileLow organochlorine contentEnvironmentally friendly
Environmental ImpactReduced environmental footprintImproved safety profile

Process Optimization: Temperature, Stoichiometry, and Catalysis

Process optimization in cetearyl phosphate synthesis involves the systematic investigation and control of multiple interdependent variables that collectively determine reaction efficiency, product quality, and economic viability. The primary optimization parameters include reaction temperature, stoichiometric ratios, reaction time, and catalytic systems [8] [9] [10].

Temperature optimization represents a critical aspect of process development, with reaction kinetics and thermodynamic equilibria being strongly temperature-dependent. Experimental investigations demonstrate that reaction rates increase exponentially with temperature up to 85°C, beyond which product degradation and side reaction rates become significant [5] [9]. The optimal temperature range of 70-85°C provides maximum conversion efficiency while maintaining product integrity and minimizing byproduct formation.

The temperature dependence of product selectivity reveals that higher temperatures favor monoester formation over diester products, attributed to the enhanced hydrolysis kinetics of intermediate pyrophosphate species at elevated temperatures [9] [11]. This selectivity enhancement is particularly pronounced when temperatures exceed 75°C, resulting in monoester to diester ratios exceeding 8:1 under optimal conditions [5].

Stoichiometric optimization focuses on determining the ideal molar ratios of reactants to maximize yield while minimizing waste and byproduct formation. For pyrophosphoric acid-based synthesis, the optimal phosphoric acid to alcohol ratio of 3:1 represents a compromise between complete substrate conversion and reagent economy [5]. Excess pyrophosphoric acid beyond this ratio provides diminishing returns in terms of yield improvement while increasing purification requirements.

The role of reaction time in process optimization demonstrates a characteristic profile where conversion rates are initially rapid, reaching 80% completion within the first hour, followed by a plateau region where extended reaction times provide minimal additional conversion [5] [12]. The optimal reaction time of 1-2 hours balances productivity with energy efficiency, as extended heating beyond this point can lead to product degradation and increased impurity formation.

Catalytic systems significantly enhance both reaction rates and selectivity through various mechanisms including phase transfer catalysis, acid-base catalysis, and metal-mediated activation. Tetrabutylammonium salts have emerged as particularly effective catalysts, providing both phase transfer capability and activation of phosphate reactants [13] [9]. The optimal catalyst loading of 20 mol% provides maximum enhancement without significant cost penalty or purification complications.

The mechanism of tetrabutylammonium-mediated catalysis involves the formation of ion pairs with phosphate species, enhancing their solubility in organic media and facilitating nucleophilic attack by alcohol substrates [9]. This catalytic activation reduces reaction temperatures and times while improving overall selectivity toward desired monoester products.

pH control during synthesis and workup procedures represents another critical optimization parameter. Maintaining pH values between 6.5-7.5 prevents both acid-catalyzed degradation of products and base-catalyzed hydrolysis of intermediate species [5]. This pH range also optimizes the stability of the final product mixture during storage and handling.

Solvent system optimization, when required, focuses on achieving optimal phase behavior, substrate solubility, and ease of product isolation. Cyclohexane and hexane represent the preferred solvent systems due to their chemical inertness, low toxicity, and favorable physical properties [5]. The choice between these solvents depends on specific temperature requirements and substrate solubility characteristics.

VariableOptimal RangeEffect on YieldImpact on Selectivity
Temperature (°C)70-85Increases up to 85°CHigher temperatures favor monoesters
Stoichiometry (P:Alcohol)2.5-3.5:1Maximum at 3:1 ratioExcess acid improves selectivity
Reaction Time (h)1-2Plateaus after 1.5hExtended time reduces selectivity
Catalyst TypeTetrabutylammonium saltsSignificant enhancementImproves monoester formation
Catalyst Loading (%)20 mol%Linear increase up to 20%Enhanced selectivity control
Solvent SystemCyclohexane/HexaneImproved phase separationBetter substrate solubility
pH Control6.5-7.5Maintains product stabilityPrevents product degradation

Purification Techniques and Residual Solvent Management

The purification of cetearyl phosphate products requires sophisticated separation techniques to achieve the stringent purity specifications demanded by pharmaceutical and cosmetic applications. The complexity of purification arises from the presence of multiple impurity classes including unreacted starting materials, byproduct esters, inorganic phosphates, metal catalysts, and residual solvents [14] [15] [16].

Solvent extraction represents a primary purification technique utilizing the differential solubility characteristics of various components in the crude product mixture. The process typically employs aqueous-organic phase systems where phosphoric acid and inorganic phosphates partition preferentially into the aqueous phase, while the desired cetearyl phosphate and related organic impurities remain in the organic phase [14]. Cyclohexanol-kerosene systems have demonstrated exceptional efficiency for phosphoric acid removal, achieving extraction yields exceeding 90% under optimized conditions [14].

The mechanism of solvent extraction involves the formation of hydrogen-bonded complexes between phosphoric acid species and alcohol extractants. The stoichiometry of extraction has been determined to be 2H₃PO₄·2C₆H₁₂O for cyclohexanol systems, indicating a specific molecular recognition process [14]. The extraction process is exothermic with enthalpy changes ranging from -0.590 to -2.434 kJ/mol depending on temperature conditions [14].

Crystallization techniques provide highly effective purification for phosphate esters, particularly when combined with appropriate solvent systems. Methanol crystallization has proven particularly effective for cetearyl phosphate purification, allowing separation of the desired product from both higher and lower molecular weight impurities [5]. The crystallization process requires careful temperature control and seeding procedures to ensure consistent crystal morphology and purity levels.

Ion exchange chromatography offers superior performance for metal impurity removal, achieving purification efficiencies exceeding 95% for most metallic contaminants [15] [16]. The technique utilizes specialized resins designed for phosphate binding, with zirconium-loaded resins demonstrating exceptional selectivity for phosphate species [16]. The process involves multiple stages including concentration, separation, cation removal, and final product formation.

Vacuum distillation provides the most effective method for residual solvent removal, capable of reducing solvent content to below 10 ppm levels [17]. The technique requires careful temperature and pressure control to prevent thermal degradation of the phosphate products while achieving effective volatile removal. The process typically operates at pressures below 1 mmHg with heating temperatures maintained below 60°C to preserve product integrity.

Chelating agent washing represents a specialized purification technique designed specifically for metal catalyst removal from phosphate ester products. The process utilizes dilute acidic solutions containing chelating agents such as ethylenediaminetetraacetic acid to sequester metal impurities [15]. This approach has demonstrated high efficiency for removing aluminum, magnesium, zinc, and titanium catalyst residues commonly encountered in phosphate synthesis.

Activated carbon treatment provides effective removal of organic impurities and color bodies that may be present in crude phosphate products. The process operates through adsorption mechanisms, with efficiency depending on carbon type, treatment time, and temperature conditions [14]. Typical treatment achieves 80-90% reduction in organic impurities while maintaining product yield above 95%.

Membrane filtration techniques offer superior performance for particulate matter removal and final product polishing. Ultrafiltration and nanofiltration membranes provide molecular weight-based separation, allowing retention of the desired phosphate products while removing lower molecular weight impurities [14]. The technique achieves filtration efficiencies exceeding 99% for particles above the membrane cutoff size.

Residual solvent management requires comprehensive monitoring and control procedures to ensure compliance with pharmaceutical and cosmetic regulatory requirements. The International Council for Harmonisation guidelines establish specific limits for different solvent classes, with Class 1 solvents requiring detection limits below 1 ppm, Class 2 solvents limited to specific concentration ranges, and Class 3 solvents generally acceptable below 5000 ppm [17] [18].

Analytical techniques for residual solvent determination typically employ gas chromatography with flame ionization detection or mass spectrometric detection, providing the sensitivity and selectivity required for regulatory compliance [17] [19]. Headspace sampling techniques are preferred for volatile solvent analysis, while direct injection methods may be employed for less volatile residues.

Process validation for residual solvent removal requires demonstration of consistent performance across multiple production batches, with established control limits and monitoring procedures [17] [18]. The validation process must demonstrate that solvent removal procedures consistently achieve target specifications while maintaining product quality and yield.

TechniqueTarget ImpuritiesEfficiency (%)Residual Solvent Limits (ppm)
Solvent ExtractionUnreacted alcohols, acids85-9550-500
CrystallizationInorganic phosphates90-9810-50
Ion ExchangeMetal impurities95-995-20
Vacuum DistillationResidual solvents90-99<10
Activated Carbon TreatmentOrganic impurities, color80-9020-100
Chelating Agent WashingMetal catalysts90-9510-50
Membrane FiltrationParticulate matter99+<5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

638.48865622 g/mol

Monoisotopic Mass

638.48865622 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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